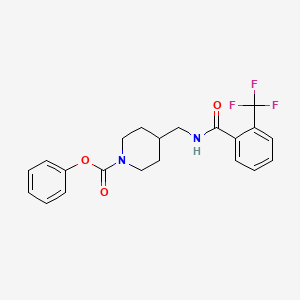

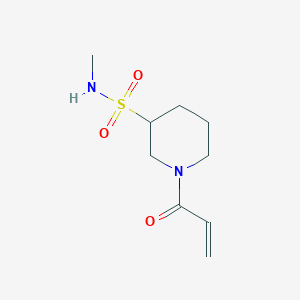

Phenyl 4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized using catalytic protodeboronation of pinacol boronic esters . Protodeboronation using the less nucleophilic (3,5-bis(trifluoromethyl)phenyl)lithium for boron ate complex formation in place of PhLi, to prevent aryl addition to the lactam moiety, has been reported .Molecular Structure Analysis

The molecular structure of this compound consists of a phenylpiperidine skeleton, which is a piperidine bound to a phenyl group . The trifluoromethyl group is a common substituent in organic chemistry, characterized by the presence of three fluorine atoms.Scientific Research Applications

Enzyme Inhibition and Disease Model Applications

Phenyl 4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxylate derivatives have been explored for their role in enzyme inhibition, providing valuable insights into their potential therapeutic applications. For instance, research has identified specific derivatives within this chemical class as potent inhibitors of soluble epoxide hydrolase, which play a significant role in various disease models. The triazine heterocycle, a structural component closely related to these derivatives, was found essential for high potency and selectivity in P450 enzymes, highlighting its potential in drug development for treating diseases through enzyme inhibition (R. Thalji et al., 2013).

Anti-Acetylcholinesterase Activity

Further studies have demonstrated the effectiveness of phenyl 4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxylate derivatives in inhibiting acetylcholinesterase (AChE), a critical enzyme involved in neurotransmission. The introduction of a phenyl group on the nitrogen atom of the amide moieties resulted in enhanced anti-AChE activity, making these compounds potential candidates for treating neurodegenerative disorders such as Alzheimer's disease (H. Sugimoto et al., 1992).

Antituberculosis Activity

The structural flexibility of these compounds allows for significant biological activity against infectious diseases as well. For example, ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, which share a similar core structure, have shown promising activity against Mycobacterium tuberculosis, indicating potential for developing new antituberculosis therapies (V. U. Jeankumar et al., 2013).

Glycosylation Reactions and Stereoselectivity

The influence of phenyl 4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxylate derivatives extends to the field of organic synthesis, where they have been utilized in glycosylation reactions. The introduction of fluorine atoms at strategic positions within the molecule can significantly affect the stereoselectivity of these reactions, underscoring the compound's utility in complex organic synthesis and drug design processes (D. Crich & O. Vinogradova, 2007).

properties

IUPAC Name |

phenyl 4-[[[2-(trifluoromethyl)benzoyl]amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N2O3/c22-21(23,24)18-9-5-4-8-17(18)19(27)25-14-15-10-12-26(13-11-15)20(28)29-16-6-2-1-3-7-16/h1-9,15H,10-14H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRDWXJWTQRWAMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CC=C2C(F)(F)F)C(=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl 4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Azaspiro[3.3]heptane hcl](/img/structure/B2584193.png)

![ethyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2584195.png)

![5-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2584201.png)

![N-[1-(2-Fluorophenyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2584204.png)

![Methyl 2-[(2-ethoxyethyl)sulfanyl]acetate](/img/structure/B2584208.png)

![2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2584209.png)

![6-(4-Chlorophenyl)-2-[(2,5-dimethylphenyl)methyl]pyridazin-3-one](/img/structure/B2584213.png)

![N-Methyl-N-[2-(8-oxa-1-azaspiro[4.5]decan-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2584216.png)